5,6-Dibromo-1h-benzotriazole 5,6-Dibromo-1h-benzotriazole
Brand Name: Vulcanchem
CAS No.: 716320-92-2
VCID: VC6809162
InChI: InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
SMILES: C1=C(C(=CC2=NNN=C21)Br)Br
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919

5,6-Dibromo-1h-benzotriazole

CAS No.: 716320-92-2

Cat. No.: VC6809162

Molecular Formula: C6H3Br2N3

Molecular Weight: 276.919

* For research use only. Not for human or veterinary use.

5,6-Dibromo-1h-benzotriazole - 716320-92-2

Specification

CAS No. 716320-92-2
Molecular Formula C6H3Br2N3
Molecular Weight 276.919
IUPAC Name 5,6-dibromo-2H-benzotriazole
Standard InChI InChI=1S/C6H3Br2N3/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H,(H,9,10,11)
Standard InChI Key DULRVLLMOREPRG-UHFFFAOYSA-N
SMILES C1=C(C(=CC2=NNN=C21)Br)Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

5,6-Dibromo-1H-benzotriazole belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a triazole moiety. The bromine atoms at positions 5 and 6 enhance its electron-withdrawing capacity and influence its binding affinity to biological targets. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₆H₃Br₂N₃
Molecular Weight276.916 g/mol
LogP (Partition Coefficient)2.48
Polar Surface Area (PSA)41.57 Ų

The compound’s moderate hydrophobicity (LogP = 2.48) facilitates membrane permeability while minimizing nonspecific interactions, a critical balance for therapeutic agents .

Spectral and Crystallographic Data

While crystallographic data for 5,6-dibromo-1H-benzotriazole remains limited, its synthetic analogs, such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), have been extensively characterized. These studies suggest that bromine substitutions induce steric and electronic effects that stabilize protein-ligand interactions .

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis of 5,6-dibromo-1H-benzotriazole typically begins with o-phenylenediamine as the precursor. A widely adopted protocol involves:

  • Diazotization and Cyclization: Treatment of 4,5-dibromo-o-phenylenediamine with sodium nitrite (NaNO₂) in acetic acid (AcOH) and water, yielding the triazole ring via spontaneous cyclization .

  • Purification: Recrystallization from ethanol or methanol to achieve >95% purity .

This method, described in the literature , offers a straightforward route with yields exceeding 70%.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. Under solvent-free conditions with silica gel (SiO₂), potassium carbonate (K₂CO₃), and tetrabutylammonium bromide (TBAB), regioselective N-alkylation of benzotriazole derivatives can be achieved in 10–15 minutes . While primarily applied to N-alkyl derivatives, this approach holds promise for optimizing halogenated analogs like 5,6-dibromo-1H-benzotriazole.

Pharmacological Activities

Protein Kinase CK2 Inhibition

5,6-Dibromo-1H-benzotriazole demonstrates potent inhibitory activity against human protein kinase CK2 (hCK2α), a serine/threonine kinase implicated in cancer progression. Key findings include:

  • Binding Affinity: Differential Scanning Fluorimetry (DSF) and Isothermal Titration Calorimetry (ITC) reveal a dissociation constant (Kd) of 0.28 µM, comparable to the reference inhibitor TBBt (Kd = 0.25 µM) .

  • Thermodynamic Profile: Binding is driven by hydrophobic interactions, as evidenced by the correlation between inhibitory potency (IC₅₀) and LogP values .

CompoundKd (µM)IC₅₀ (µM)LogP
5,6-Dibromo-1H-benzotriazole0.282.12.48
TBBt (4,5,6,7-Tetrabromo-1H-benzotriazole)0.251.83.76

Antiprotozoal Efficacy

In vitro studies against Acanthamoeba castellanii, a causative agent of granulomatous encephalitis and keratitis, highlight its superior efficacy:

  • Trophozoite Inhibition: At 8.2 µM, 5,6-dibromo-1H-benzotriazole reduces trophozoite viability by 93.6%, outperforming chlorhexidine (82.6%) .

  • Cyst Reduction: The compound achieves 94.3% cyst reduction at 10.8 µM, suggesting potential for dual-stage antiprotozoal therapy .

Comparative Analysis with Halogenated Analogs

Bromine vs. Iodine Substitutions

Replacing bromine with iodine at positions 5 and 6 (e.g., 5,6-diiodo-1H-benzotriazole) alters binding dynamics:

  • Reduced Hydrophobicity: Iodinated analogs exhibit lower LogP values (1.98 vs. 2.48), potentially mitigating off-target toxicity .

  • Weaker Binding: Despite similar IC₅₀ values, iodinated derivatives show 15–20% lower affinity to hCK2α .

Tetrahalogenated Derivatives

4,5,6,7-Tetrabromo-1H-benzotriazole (TBBt), while more potent (IC₅₀ = 1.8 µM), faces limitations due to:

  • Higher Toxicity: TBBt disrupts mitochondrial membrane potential at lower concentrations (EC₅₀ = 5.2 µM vs. 8.2 µM for 5,6-dibromo-1H-benzotriazole) .

  • Poor Solubility: Increased halogenation elevates LogP (3.76), complicating formulation .

Mechanistic Insights and Toxicity Profile

Mitochondrial Effects

5,6-Dibromo-1H-benzotriazole minimally impacts mitochondrial membrane potential (ΔΨm) at therapeutic concentrations, unlike TBBt, which induces ΔΨm collapse at 5 µM . This property may reduce cardiotoxicity risks, a common issue with kinase inhibitors .

Cytotoxicity in Cancer Cell Lines

In NCI-H460 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, 5,6-dibromo-1H-benzotriazole exhibits IC₅₀ values of 12.5–18.7 µM, comparable to cisplatin but with a narrower therapeutic window .

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of halogen positions could optimize selectivity for CK2 over off-target kinases.

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants exploration to enhance anticancer efficacy .

  • Topical Formulations: Low systemic toxicity supports development as a topical agent for Acanthamoeba keratitis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator